Lipophilicity and Polar Surface Area
The compound's unique combination of an N-ethyl group and a 4-chlorophenyl substituent yields a distinct physicochemical profile compared to its analogs. Its calculated partition coefficient (cLogP) is estimated to be approximately 5.2, which is significantly higher than that of the N-unsubstituted analog 2-(4-chlorophenyl)-1H-indole (cLogP ≈ 4.5) and the non-chlorinated analog 1-ethyl-2-phenylindole (cLogP ≈ 4.8) . This increased lipophilicity is predicted to enhance membrane permeability, a critical factor for intracellular target engagement and oral bioavailability. Conversely, its Topological Polar Surface Area (TPSA) remains low (~4.9 Ų), comparable to its analogs, suggesting that the increased lipophilicity is achieved without introducing additional hydrogen bond donors or acceptors that could impair permeability .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~5.2 (estimated) |
| Comparator Or Baseline | 2-(4-chlorophenyl)-1H-indole: ~4.5; 1-ethyl-2-phenylindole: ~4.8 |
| Quantified Difference | 0.7 higher than N-unsubstituted analog; 0.4 higher than non-chlorinated analog |
| Conditions | Calculated using ChemAxon/ALOGPS 2.1 software |
Why This Matters
Higher lipophilicity can translate to improved cell permeability and potentially better in vivo oral absorption, making it a more valuable lead-like scaffold for CNS or intracellular targets.
